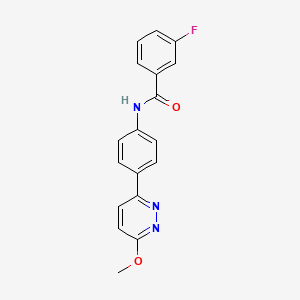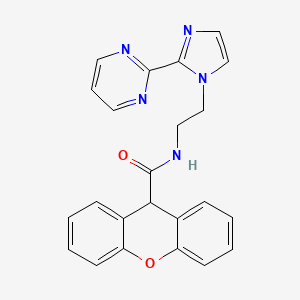![molecular formula C12H12BrFN2O2 B2577934 3-Bromo-4-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide CAS No. 1436057-29-2](/img/structure/B2577934.png)
3-Bromo-4-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamides are a class of compounds that contain a benzene ring attached to an amide group . They are used in a variety of applications, including as intermediates in the synthesis of other compounds .
Synthesis Analysis
The synthesis of benzamides typically involves the reaction of a benzoyl chloride with an amine . The specific synthesis process for “3-Bromo-4-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide” would likely involve similar reactions, but the exact process would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of benzamides consists of a benzene ring attached to an amide group . The presence of bromo and fluoro substituents on the benzene ring would likely affect the electronic properties of the molecule, potentially influencing its reactivity and interactions with other molecules.Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution . The presence of bromo and fluoro substituents on the benzene ring could influence the reactivity of the molecule in these reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For benzamides, these properties can include density, boiling point, vapor pressure, and others . The presence of bromo and fluoro substituents could influence these properties.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Metal Complexes :
- A study by Binzet et al. (2009) explored the synthesis and characterization of Cu(II) and Ni(II) complexes using bromo and fluoro-substituted benzamide derivatives. This work contributes to the field of coordination chemistry and offers insights into the structural and electronic properties of these complexes.
Antimicrobial and Antipathogenic Activity :
- Research by Limban et al. (2011) investigated the antimicrobial activity of various thiourea derivatives, including fluoro-substituted benzamides. This study is significant in developing new antimicrobial agents with potential applications in treating bacterial infections.
Radiolabeling for Medical Imaging :
- A paper by Shai et al. (1989) described the synthesis of 18F-labeled insulin using a novel prosthetic group methodology, demonstrating the utility of fluoro-substituted benzamides in developing radiotracers for positron emission tomography (PET) imaging.
Organic Synthesis and Heterocyclic Chemistry :
- The synthesis of fluorine-containing heterocycles using fluoro-substituted enamides was explored in a study by Meiresonne et al. (2015). This research is valuable in organic synthesis, especially in creating novel compounds with potential biological activity.
Development of Antimalarial Compounds :
- Benzothiophene carboxamide derivatives, including bromo and fluoro-substituted compounds, were identified as potent inhibitors of Plasmodium falciparum in research by Banerjee et al. (2011). These findings are significant for developing new antimalarial therapies.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-4-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O2/c1-2-11(17)15-5-6-16-12(18)8-3-4-10(14)9(13)7-8/h2-4,7H,1,5-6H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJRAFAQJYHWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCNC(=O)C1=CC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocycloheptyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2577851.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2577854.png)
![7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)

![2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2577864.png)

![4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2577866.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2577871.png)

